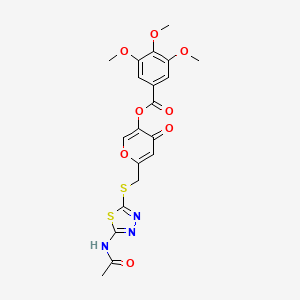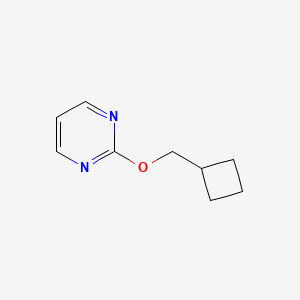
2-(Cyclobutylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethoxy)pyrimidine (CBMP) is a pyrimidine derivative that has gained significant interest in scientific research due to its unique chemical and biological properties. It is used for research and development . The chemical formula of CBMP is C9H12N2O and it has a molecular weight of 164.208.
Scientific Research Applications
DNA Repair and Photolyase Function
2-(Cyclobutylmethoxy)pyrimidine is notably associated with the function of DNA photolyase. This enzyme repairs DNA by utilizing visible light to break the cyclobutane ring of the dimer, formed as a result of UV radiation. This process is crucial for maintaining DNA integrity and preventing mutations that could lead to diseases like skin cancer (Sancar, 1994).
Antiviral Research
This compound is also significant in antiviral research. Studies have shown that derivatives where cyclobutyl groups are introduced have shown improved antiviral potency against both types A and B influenza virus (Hisaki et al., 1999).
Herbicidal Activity
In agricultural sciences, compounds with a cyclopropylmethoxy group in the pyrimidine nucleus, closely related to 2-(Cyclobutylmethoxy)pyrimidine, have demonstrated valuable herbicidal activity. This application is particularly effective in crops like cotton and sunflower (Krämer, 1997).
Photophysical Studies
Research on the photophysical aspects of pyrimidine dimerisation, which includes cyclobutane pyrimidine dimers, is crucial in understanding photochemical damage to DNA. These studies not only focus on DNA but also on the basic building blocks of DNA, enhancing knowledge about DNA damage and repair mechanisms (Cuquerella et al., 2011).
Anticancer Research
Modifications of pyrimidine derivatives, including those with cyclobutyl groups, have been studied for their potential as antitumor agents. This research indicates promising directions in cancer therapy (Kimura et al., 2006).
Fluorescent Probes in RNA Research
In molecular biology, pyrimidine derivatives are explored as fluorescent probes to study RNA structure and dynamics. This application is critical for understanding RNA's role in various biological processes and diseases (Tinsley & Walter, 2006).
Safety And Hazards
The safety data sheet for 2-(Cyclobutylmethoxy)pyrimidine indicates that it is not classified under the GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to keep the substance away from heat/sparks/open flames/hot surfaces .
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is highlighted .
properties
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAIFOQZJBGSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)pyrimidine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

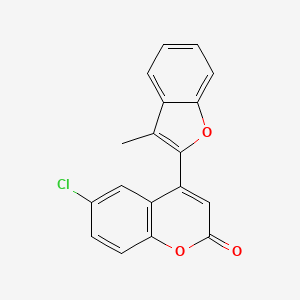
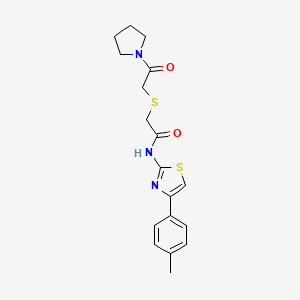
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
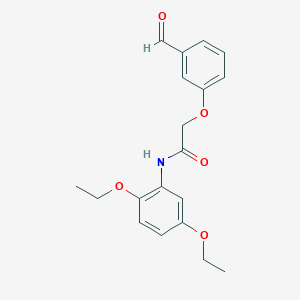
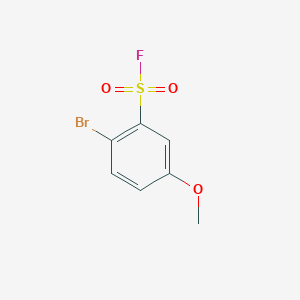
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
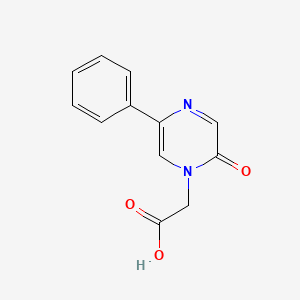
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
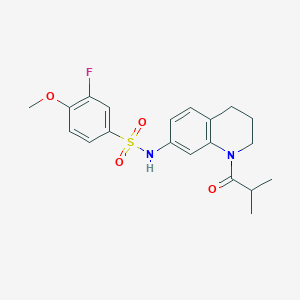
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
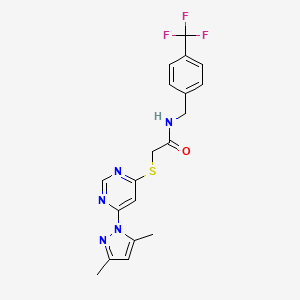
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
